2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992268
InChI: InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H
SMILES:
Molecular Formula: C8H2Cl2F4O
Molecular Weight: 261.00 g/mol

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride

CAS No.:

Cat. No.: VC17992268

Molecular Formula: C8H2Cl2F4O

Molecular Weight: 261.00 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride -

Specification

Molecular Formula C8H2Cl2F4O
Molecular Weight 261.00 g/mol
IUPAC Name 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
Standard InChI InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H
Standard InChI Key OBJBKFPIPDQGME-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular structure features a benzoyl chloride core substituted at the 2-, 3-, and 4-positions with chlorine, fluorine, and a trifluoromethyl group, respectively. This arrangement creates a sterically hindered and electronically deactivated aromatic system, which influences its reactivity in nucleophilic acyl substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₂Cl₂F₄O
Molecular Weight261.00 g/mol
IUPAC Name2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
Canonical SMILESC1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F
InChI KeyOBJBKFPIPDQGME-UHFFFAOYSA-N

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the acyl chloride moiety, enabling efficient coupling reactions with amines and alcohols.

Synthesis and Optimization

Patent-Derived Synthesis Route

A 2021 Chinese patent (CN113698315A) outlines a scalable four-step synthesis starting from 2,3-dichlorotrifluorotoluene :

  • Fluorination: Reaction with potassium fluoride (KF) in 1,3-dimethylimidazolidinone at reflux yields 2-fluoro-3-chlorotrifluoromethylene (93.2% crude yield).

  • Cyano Substitution: Treatment with sodium cyanide (NaCN) in dimethylacetamide at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).

  • Hydrogenation Dechlorination: Catalytic hydrogenation over Pt/C in tetrahydrofuran removes chlorine, forming 2-trifluoromethylbenzonitrile (93.3% yield).

  • Hydrolysis: Basic hydrolysis with NaOH converts the nitrile to the target benzamide intermediate, which is subsequently chlorinated to the acyl chloride.

Table 2: Synthesis Performance Metrics

Applications in Drug Discovery

Role in Bioactive Molecule Synthesis

The trifluoromethyl group’s lipophilicity and metabolic stability make this compound a key intermediate for:

  • Antifungal Agents: Analogous benzoyl chlorides are used in triazole derivatives targeting ergosterol biosynthesis.

  • Herbicides: Fluorinated benzamides inhibit acetolactate synthase in plants, as seen in sulfonylurea-type agrochemicals .

Case Study: Amide Coupling

Reaction with substituted anilines produces benzamide libraries. For example:
C₈H₂Cl₂F₄OCl+R-NH₂C₈H₂Cl₂F₄O-NH-R+HCl\text{C₈H₂Cl₂F₄OCl} + \text{R-NH₂} \rightarrow \text{C₈H₂Cl₂F₄O-NH-R} + \text{HCl}
The electron-deficient aromatic ring directs electrophilic substitution to the meta position, enabling predictable regioselectivity.

Comparative Analysis with Structural Isomers

Table 3: Isomer Comparison

Property2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Substituent Positions2-Cl, 3-F, 4-CF₃3-Cl, 2-F, 6-CF₃
Melting PointNot reported-15°C (estimated)
ReactivityHigher acyl chloride activity due to ortho-FReduced reactivity from para-CF₃

The ortho-fluorine in the title compound creates a stronger electron-withdrawing effect compared to its meta-substituted isomer, accelerating nucleophilic attacks .

Future Research Directions

  • Catalytic Asymmetric Reactions: Exploring Pd-catalyzed couplings to generate enantiomerically pure amides.

  • Continuous Flow Synthesis: Implementing microreactors to enhance yield and safety in large-scale production.

  • Computational Modeling: DFT studies to predict substituent effects on reaction pathways.

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